2-Bromo-6-isopropylphenol
Overview
Description
2-Bromo-6-isopropylphenol: is an organic compound with the molecular formula C9H11BrO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the second position and an isopropyl group at the sixth position on the phenol ring
Mechanism of Action
Target of Action
Similar compounds such as bronopol, which is also a brominated organic compound, have been shown to have wide-spectrum antimicrobial properties .
Mode of Action
It’s worth noting that bronopol, a similar compound, is proposed to generate bacteriostasis in bacteria via two distinct reactions between the compound and essential thiols within the bacterial cell . Under aerobic conditions, Bronopol catalyzes the oxidation of thiol groups, such as cysteine, to disulfides .
Pharmacokinetics
The compound’s physical form is reported to be liquid , which could potentially influence its bioavailability and pharmacokinetics.
Action Environment
The compound’s storage temperature is reported to be ambient , suggesting that it may be stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-isopropylphenol can be achieved through several methods. One common approach involves the bromination of 6-isopropylphenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, with the bromine atom selectively attaching to the second position on the phenol ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: 6-Isopropylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-isopropylphenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-isopropylphenol
- 2-Bromo-6-methylphenol
- 2-Chloro-6-isopropylphenol
Uniqueness
Compared to similar compounds, 2-Bromo-6-isopropylphenol is unique due to the specific positioning of the bromine and isopropyl groups on the phenol ring
Properties
IUPAC Name |
2-bromo-6-propan-2-ylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKMTZVSVBPWAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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